Bacopaside I

准备方法

合成路线和反应条件: βακοπασίδη I 主要通过一系列溶剂提取和色谱技术从Bacopa monnieri 中提取。植物材料通常在进行提取之前先进行干燥和粉末化,然后用甲醇或乙醇等溶剂进行提取。随后,使用高效液相色谱 (HPLC) 等色谱方法纯化提取物以分离 βακοπασίδη I .

工业生产方法: βακοπασίδη I 的工业生产涉及从Bacopa monnieri 中进行大规模提取。该过程包括:

收获和干燥: 在受控条件下收获和干燥Bacopa monnieri 以保留其生物活性化合物。

溶剂提取: 使用乙醇或甲醇等溶剂提取干燥的植物材料。

化学反应分析

反应类型: βακοπασίδη I 会发生各种化学反应,包括:

氧化: βακοπασίδη I 可以被氧化成不同的衍生物,这些衍生物可能表现出改变的生物活性。

还原: 还原反应可以改变 βακοπασίδη I 中的官能团,可能导致具有独特性质的新化合物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物: 从这些反应中形成的主要产物包括 βακοπασίδη I 的各种衍生物,每种衍生物都可能具有不同的生物活性 .

科学研究应用

βακοπασίδη I 在科学研究中有着广泛的应用:

化学: 用作研究三萜皂苷及其化学性质的参考化合物。

生物学: 研究其在细胞过程中的作用,包括抗氧化和清除自由基活性。

医学: 研究其潜在的治疗作用,例如抗抑郁作用、神经保护作用和认知增强作用。

作用机制

βακοπασίδη I 通过多种机制发挥作用:

抗氧化活性: 清除自由基,减少氧化应激,保护细胞免受损伤。

神经保护作用: 调节神经递质水平,增强突触可塑性,有助于其认知增强作用。

6. 与相似化合物的比较

βακοπασίδη I 是一个称为 βακοπασίδη 的三萜皂苷家族的一部分。类似的化合物包括:

βακοπασίδη II: Bacopa monnieri 中的另一种皂苷,具有相似的药理特性。

βακοπασίδη III: 表现出神经保护和认知增强作用。

βακοπασίδη IV: 以其抗氧化和抗炎活性而闻名

βακοπασίδη I 的独特性: βακοπασίδη I 以其强大的抗氧化和抗抑郁作用而著称,使其成为研究和治疗应用中一种有价值的化合物 .

相似化合物的比较

Bacopaside I is part of a family of triterpene saponins known as bacopasides. Similar compounds include:

Bacopaside II: Another saponin from Bacopa monnieri with similar pharmacological properties.

Bacopaside III: Exhibits neuroprotective and cognitive-enhancing effects.

Bacopaside IV: Known for its antioxidant and anti-inflammatory activities

Uniqueness of this compound: this compound stands out due to its potent antioxidant and antidepressant-like effects, making it a valuable compound for research and therapeutic applications .

生物活性

Bacopaside I, a bioactive compound extracted from the traditional medicinal plant Bacopa monnieri, has garnered significant attention in recent years due to its diverse biological activities, particularly in neuroprotection and anti-cancer effects. This article explores the molecular mechanisms, pharmacological effects, and clinical implications of this compound, supported by data tables and case studies.

This compound is classified as a saponin, specifically a pseudojujubogenin glycoside. Its structure allows it to interact with various biological targets, contributing to its pharmacological properties. Studies have indicated that this compound exhibits the following mechanisms of action:

- Neuroprotection : It reduces oxidative stress and enhances the expression of antioxidant enzymes, thereby protecting neuronal cells from damage during ischemic events .

- Antitumor Activity : this compound has shown synergistic effects with other compounds (e.g., Bacopaside II) in inhibiting cancer cell proliferation and migration, particularly in breast cancer models .

Neuroprotective Effects

Research indicates that this compound significantly improves neurological outcomes following ischemic injury. In an animal model study, oral administration of this compound was associated with:

- Reduction in Cerebral Infarct Volume : Marked decreases in brain damage were observed.

- Increased Antioxidant Enzyme Activity : Enhanced activities of NaKATPase and CaMgATPase were noted, alongside a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation .

Anticancer Properties

This compound has been extensively studied for its potential anti-cancer properties. Key findings include:

- Cell Viability Reduction : In vitro studies demonstrated that this compound reduced cell viability in various breast cancer cell lines (MDA-MB-231, T47D, MCF7) with IC values ranging from 59 μM to 99 μM depending on the cell line .

- Induction of Apoptosis : Higher doses of this compound led to G2/M cell cycle arrest and increased apoptosis as evidenced by Annexin-V staining .

- Synergistic Effects : When combined with Bacopaside II, the efficacy of both compounds was enhanced, leading to significant reductions in cancer cell migration and invasion .

Clinical Studies

Several clinical trials have investigated the cognitive-enhancing effects of Bacopa monnieri extracts containing this compound:

- A double-blind placebo-controlled trial involving 98 healthy volunteers over 55 years showed improvements in memory retention after administering 300 mg/day of Bacopa monnieri extract for 12 weeks .

- Another study on children diagnosed with ADHD revealed significant reductions in ADHD symptoms after treatment with Bacopa monnieri extract (225 mg/day for 6 months) .

Data Summary Table

| Study Type | Population | Treatment | Duration | Key Findings |

|---|---|---|---|---|

| Randomized Controlled Trial | Healthy adults (n=98) | Bacopa monnieri extract (300 mg/day) | 12 weeks | Improved memory retention |

| Open-label Study | Children with ADHD (n=31) | Bacopa monnieri extract (225 mg/day) | 6 months | Reduced ADHD symptoms |

| In vitro Study | Breast cancer cell lines | This compound & II | N/A | Reduced viability; induced apoptosis |

属性

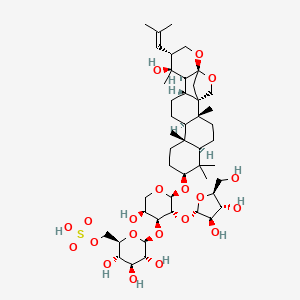

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWOYHZBNAJGA-YAOMZRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382148-47-2 | |

| Record name | Bacopaside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACOPASIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Bacopaside I and where is it found?

A1: this compound is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]

Q3: How does this compound exert its effects on the nervous system?

A3: While the exact mechanisms are still under investigation, research suggests that this compound contributes to neuroprotection through various pathways:

- Antioxidant activity: this compound exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.

- Cerebral energy metabolism: Studies indicate that this compound improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []

- Neurotransmitter modulation: There is evidence suggesting that this compound may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.

- Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that this compound might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.

Q4: What are the potential therapeutic applications of this compound?

A4: Research on this compound points towards its potential use in addressing several health conditions:

- Cognitive enhancement: this compound has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.

- Neurodegenerative diseases: Due to its neuroprotective properties, this compound is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []

- Depression and anxiety: Studies suggest that this compound may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]

- Stroke recovery: Preclinical research indicates that this compound might help reduce brain damage and improve functional recovery after a stroke. [, ]

Q5: How is this compound absorbed and metabolized in the body?

A5: While detailed pharmacokinetic studies on this compound are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]

Q6: Are there any known safety concerns associated with this compound?

A6: Research on the safety profile of this compound is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated this compound. []

Q7: What are the challenges in developing this compound as a therapeutic agent?

A7: Some challenges in developing this compound as a drug candidate include:

- Bioavailability: Like many saponins, this compound may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]

- Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver this compound across this barrier is crucial for its therapeutic success in neurological disorders. [, ]

- Standardization and quality control: Ensuring consistent quality and purity of this compound extracts is vital for reliable research and therapeutic applications. [, ]

Q8: What are the future directions for research on this compound?

A8: Future research on this compound will likely focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。